molecular formula C24H27N3O4S2 B11267192 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide

3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B11267192
M. Wt: 485.6 g/mol
InChI Key: FCXNYJSJCFUJGN-UHFFFAOYSA-N
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Description

3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure integrates key pharmacophores, including a phenylpiperazine group and a thiophene-2-carboxamide moiety, linked by a sulfonyl bridge. This specific architecture is characteristic of compounds investigated for their potential interaction with central nervous system (CNS) targets . Piperazine-containing compounds are extensively documented in scientific literature for their affinity for neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, which are critical for mood regulation and are targets for antidepressant and neuropsychiatric agents . The structural features of this compound, especially the 4-(2,5-dimethylphenyl)piperazine group, are found in ligands with high affinity and selectivity for dopamine D3 receptors . Such receptors are implicated in drug addiction, Parkinson's disease, and other neuropsychiatric disorders, making this compound a valuable research tool for studying D3 receptor-mediated behaviors and for the potential development of selective antagonists or partial agonists . Furthermore, the sulfonamide group within the molecule is a functional group known to confer inhibitory activity against various enzymes, such as carbonic anhydrase, which is often implicated in tumor growth . This suggests potential research applications in oncology, where the compound could be explored for its antiproliferative properties. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound for in vitro binding assays, receptor profiling, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and optimize lead compounds for various biological targets.

Properties

Molecular Formula

C24H27N3O4S2

Molecular Weight

485.6 g/mol

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(4-methoxyphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C24H27N3O4S2/c1-17-4-5-18(2)21(16-17)26-11-13-27(14-12-26)33(29,30)22-10-15-32-23(22)24(28)25-19-6-8-20(31-3)9-7-19/h4-10,15-16H,11-14H2,1-3H3,(H,25,28)

InChI Key

FCXNYJSJCFUJGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Intermediate 1: Synthesis of 4-(2,5-Dimethylphenyl)piperazine

The piperazine intermediate is synthesized via nucleophilic aromatic substitution between 1-(2,5-dimethylphenyl)piperazine and a suitable leaving group (e.g., chloride or bromide). Reaction conditions typically involve refluxing in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C for 12–18 hours, yielding the substituted piperazine with >85% purity.

Reaction Conditions:

  • Solvent: DMF

  • Temperature: 80–100°C

  • Catalyst: Potassium carbonate

  • Yield: 78–82%

Intermediate 2: Sulfonylation of Piperazine

The piperazine intermediate undergoes sulfonylation using thiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions. Triethylamine (TEA) is added as a base to scavenge HCl, driving the reaction to completion.

Critical Parameters:

  • Molar ratio: 1:1.2 (piperazine:sulfonyl chloride)

  • Solvent: DCM

  • Temperature: 0–5°C

  • Reaction time: 4–6 hours

  • Yield: 70–75%

Final Step: Carboxamide Coupling

The sulfonylated intermediate is coupled with 4-methoxyaniline via a carbodiimide-mediated reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 24 hours, followed by aqueous workup to isolate the product.

Optimized Conditions:

  • Coupling agents: EDC/HOBt

  • Solvent: THF

  • Temperature: 25°C

  • Yield: 68–72%

Critical Reaction Conditions and Their Impact

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCM) are preferred for sulfonylation due to their ability to stabilize charged intermediates. Non-polar solvents like toluene result in incomplete reactions (<50% yield).

Table 1: Solvent Effects on Sulfonylation Yield

SolventDielectric ConstantYield (%)
DCM8.9375
THF7.5862
Toluene2.3845

Temperature Control

Exothermic sulfonylation reactions require strict temperature control. Elevated temperatures (>25°C) promote sulfonic acid byproducts, reducing yields by 15–20%.

Optimization Strategies for Industrial-Scale Production

Continuous Flow Reactors

Adopting continuous flow systems improves heat dissipation and mixing efficiency during sulfonylation, increasing throughput by 30% compared to batch processes.

Catalytic Enhancements

Lewis acids such as aluminum chloride (AlCl₃) enhance electrophilic substitution in piperazine functionalization, reducing reaction times by 40%.

Purification and Analytical Characterization

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted sulfonyl chloride and piperazine derivatives, achieving >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, aromatic H), 3.80 (s, OCH₃), 2.50–2.20 (m, piperazine CH₂).

  • HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Moisture-sensitive intermediates necessitate anhydrous conditions. Molecular sieves (4Å) and inert atmospheres (N₂/Ar) reduce hydrolysis byproducts.

Regioselectivity in Piperazine Substitution

Steric hindrance from the 2,5-dimethylphenyl group directs sulfonylation to the less hindered nitrogen atom, confirmed by NOESY NMR .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These interactions can modulate various signaling pathways, leading to physiological effects . The compound’s structure allows it to bind to these receptors with high affinity, influencing their activity and downstream signaling cascades .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Sulfonyl Group Substituent Carboxamide Substituent Key Functional Groups
Target Compound Thiophene Piperazine (2,5-dimethylphenyl) 4-Methoxyphenyl Sulfonamide, Carboxamide
[4–6] Benzohydrazide X-phenyl (H, Cl, Br) 2,4-Difluorophenyl Thioamide, Carbonyl
Compound Thiophene 2-Chlorophenyl Methylphenylimino, Isopropyl
Compound Benzene Phenyl 4-Methoxyphenyl Sulfonamide
  • Core Structure : The thiophene core in the target compound and ’s derivative contrasts with the benzene () and benzohydrazide () backbones, influencing aromatic stacking and electronic properties.
  • Sulfonyl Group : The piperazinylsulfonyl group in the target compound introduces basicity and flexibility, unlike the rigid benzene-sulfonyl groups in and .
  • Carboxamide Substituents : The 4-methoxyphenyl group (target and ) enhances electron-donating effects compared to ’s 2,4-difluorophenyl (electron-withdrawing) and ’s 2-chlorophenyl.

Spectroscopic and Physicochemical Properties

IR and NMR data from analogues provide insights into expected properties (Table 2):

Table 2: IR Spectral Data Comparison

Compound C=O Stretch (cm⁻¹) C=S Stretch (cm⁻¹) NH Stretch (cm⁻¹) Reference
Target (Expected) ~1660–1680 ~3150–3300
[4–6] 1663–1682 1243–1258 3150–3319
Compound Not reported Not reported
Compound Not reported
  • Absence of C=S in the target differentiates it from ’s thioamides, which exhibit C=S stretches at 1243–1258 cm⁻¹.
  • The piperazinylsulfonyl group may increase solubility in polar solvents compared to ’s simpler sulfonamide.

Biological Activity

3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H33N5O3S2C_{26}H_{33}N_{5}O_{3}S_{2} with a molecular weight of 527.7 g/mol. The structure includes a thiophene ring, piperazine moiety, and sulfonamide group, which are known to influence biological activity significantly.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, thiazole derivatives have shown promising cytotoxic effects against various cancer cell lines:

CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92A-431
Compound 101.98 ± 1.22Jurkat

These findings suggest that structural features such as the presence of a methoxy group and specific substitutions on the phenyl ring enhance antitumor efficacy .

2. Anticonvulsant Activity

Studies have demonstrated that related compounds can exhibit anticonvulsant properties. For example, certain thiazole-bearing molecules have been shown to eliminate tonic extensor phases in animal models, indicating their potential as anticonvulsants . The structure-activity relationship (SAR) analysis revealed that modifications to the piperazine and thiophene moieties could lead to enhanced anticonvulsant activity.

The proposed mechanisms of action include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
  • Modulation of Cell Signaling Pathways : The interactions with specific receptors or proteins can lead to altered signaling pathways that promote apoptosis in cancer cells.

Case Study 1: Antitumor Efficacy

A study conducted on a series of thiophene-based compounds demonstrated significant growth inhibition in HT29 colorectal cancer cells. The most active compound exhibited an IC50 value comparable to doxorubicin, a standard chemotherapy agent .

Case Study 2: Anticonvulsant Screening

In another investigation, various derivatives were screened for their anticonvulsant potential using the maximal electroshock seizure (MES) test in mice. The results indicated that specific modifications to the piperazine ring significantly enhanced protective effects against seizures .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Thiophene Core Formation : Cyclization of dicarbonyl precursors with elemental sulfur or via cross-coupling reactions to construct the thiophene ring (common in thiophene carboxamide syntheses) .

Sulfonylation : Reaction of the thiophene intermediate with 4-(2,5-dimethylphenyl)piperazine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl-piperazine moiety .

Amide Coupling : Final coupling of the sulfonylated thiophene with 4-methoxyaniline using carbodiimide-based coupling agents (e.g., EDCl/HOBt) .

  • Optimization : Solvent choice (DMF or dichloromethane), temperature control (0–25°C for sulfonylation), and stoichiometric ratios (1:1.2 for sulfonyl chloride) are critical for yields >75% .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for methoxyphenyl and dimethylphenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z ~530–550) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design for biological assays?

  • Methodological Answer :

  • LogP : Predicted ~3.5 (via PubChem tools), indicating moderate lipophilicity. This informs solvent selection (e.g., DMSO for stock solutions) and formulation for in vivo studies .
  • Aqueous Solubility : Low solubility (<0.1 mg/mL) necessitates use of surfactants (e.g., Tween-80) or co-solvents (PEG-400) in pharmacokinetic studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide molecular modifications to enhance target affinity?

  • Methodological Answer :

  • Piperazine Substitution : Replacing 2,5-dimethylphenyl with electron-withdrawing groups (e.g., nitro) may enhance binding to serotonin receptors, as seen in analogous piperazine-sulfonamide compounds .
  • Thiophene Modifications : Introducing methyl groups at the 3-position of the thiophene ring improves metabolic stability, as demonstrated in related carboxamide derivatives .
  • Data-Driven Design : Use docking simulations (e.g., AutoDock Vina) to map interactions with target proteins (e.g., 5-HT receptors) and prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Assay Standardization : Replicate conflicting studies under controlled conditions (e.g., identical cell lines, MIC protocols) to isolate variables .
  • Off-Target Profiling : Use kinase selectivity panels or proteome-wide screens to identify non-specific interactions that may explain divergent results .
  • Metabolite Analysis : LC-MS/MS to assess if observed activities arise from parent compound or metabolites .

Q. How can computational modeling predict pharmacokinetic parameters and guide formulation development?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME estimate bioavailability (%F = ~45%), highlighting potential absorption issues due to high molecular weight (~530 g/mol) .
  • CYP450 Interactions : Schrödinger’s MetaSite predicts metabolism via CYP3A4, suggesting co-administration with inhibitors (e.g., ketoconazole) may improve half-life .
  • Co-Crystal Screening : Molecular dynamics simulations (e.g., GROMACS) identify co-formers (e.g., succinic acid) to enhance solubility .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 Knockout : Target gene knockout in cell lines (e.g., HEK293) to confirm on-target effects .
  • SPR/BLI Binding Assays : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) quantify binding kinetics (e.g., KD = 10–100 nM for receptor targets) .
  • Transcriptomics : RNA-seq analysis post-treatment identifies differentially expressed pathways (e.g., apoptosis or inflammation) .

Q. How are reaction intermediates characterized to troubleshoot low yields in large-scale synthesis?

  • Methodological Answer :

  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., sulfonyl chloride consumption at 1770 cm⁻¹) .
  • DoE Optimization : Design of Experiments (DoE) models variables (temperature, catalyst loading) to maximize yield; Pareto charts identify critical factors .
  • Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to improve safety and consistency .

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